5-{3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL}-4-[(OXOLAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
Overview
Description
5-{3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL}-4-[(OXOLAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL}-4-[(OXOLAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL typically involves a multi-step process. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under the catalysis of trifluoracetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which can then be further functionalized through various chemical reactions such as reductive desulfurization, hydrolysis, and Suzuki coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing technologies to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL}-4-[(OXOLAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reductive desulfurization can be used to remove sulfur atoms from the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling reagents like palladium catalysts for Suzuki coupling .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrazolo[3,4-b]pyridine core .
Scientific Research Applications
5-{3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL}-4-[(OXOLAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL}-4-[(OXOLAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Triazole derivatives: These compounds also contain a triazole ring and are known for their diverse biological activities.
Uniqueness
What sets 5-{3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL}-4-[(OXOLAN-2-YL)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL apart from similar compounds is its unique combination of structural features, which may confer enhanced biological activity and specificity for certain molecular targets .
Properties
IUPAC Name |
3-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS/c33-25-28-27-23(30(25)14-18-7-4-12-32-18)19-13-20(15-8-9-15)26-24-21(19)22(16-10-11-16)29-31(24)17-5-2-1-3-6-17/h1-3,5-6,13,15-16,18H,4,7-12,14H2,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQFMBFPYMEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C6CC6)C7CC7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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